molecular formula C17H11NO5 B4886426 2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid

2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid

Cat. No.: B4886426
M. Wt: 309.27 g/mol
InChI Key: GJCKCQRHMNIWGO-UHFFFAOYSA-N
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Description

2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid is a complex organic compound with a unique structure that includes both naphthalene and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid typically involves the reaction of 5-hydroxy-1,4-dioxonaphthalene with 2-aminobenzoic acid. This reaction is usually carried out in a solvent such as ethanol under reflux conditions for several hours . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to form hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid is unique due to its combination of naphthalene and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-13-7-3-5-10-15(13)14(20)8-12(16(10)21)18-11-6-2-1-4-9(11)17(22)23/h1-8,18-19H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCKCQRHMNIWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)C3=C(C2=O)C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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